Bienvenue dans la boutique en ligne BenchChem!

Benproperine, (R)-

antitussive enantiomer comparison cough model

(R)-Benproperine (CAS 124678-30-4), also designated as R-(+)-benproperine, is the dextrorotatory enantiomer of the non-narcotic antitussive benproperine. It is a chiral piperidine derivative that exists as one half of the clinically used racemic mixture, the latter comprising equimolar (R)- and (S)-benproperine and marketed internationally for symptomatic relief of non-productive cough.

Molecular Formula C21H27NO
Molecular Weight 309.4 g/mol
CAS No. 124678-30-4
Cat. No. B054964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenproperine, (R)-
CAS124678-30-4
Molecular FormulaC21H27NO
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3
InChIInChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m1/s1
InChIKeyJTUQXGZRVLWBCR-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Benproperine (CAS 124678-30-4): Procurement-Grade Chiral Antitussive Agent with Defined Enantiomeric Identity


(R)-Benproperine (CAS 124678-30-4), also designated as R-(+)-benproperine, is the dextrorotatory enantiomer of the non-narcotic antitussive benproperine [1]. It is a chiral piperidine derivative that exists as one half of the clinically used racemic mixture, the latter comprising equimolar (R)- and (S)-benproperine and marketed internationally for symptomatic relief of non-productive cough [2]. Unlike the racemate, which is an undefined 1:1 mixture of stereoisomers, (R)-benproperine offers a single, analytically resolvable molecular entity with distinct pharmacokinetic and pharmacodynamic properties that can be exploited in enantioselective investigations and precision pharmacological studies [3].

Why Racemic Benproperine Cannot Substitute for (R)-Benproperine in Enantioselective Research and Precision Pharmacology


Substituting racemic benproperine or the (S)-enantiomer for (R)-benproperine introduces uncontrolled pharmacokinetic and pharmacodynamic variability that undermines experimental reproducibility. Following oral administration of the racemate in humans, (S)-benproperine achieves approximately 2.12-fold higher Cmax and 2.18-fold higher AUC than (R)-benproperine [1], meaning that any study using the racemate inherently doses subjects with two pharmacokinetically distinct entities at unequal systemic exposures. Furthermore, the (S)-enantiomer has been identified as the active stereoisomer for non-antitussive pharmacology—specifically targeting ARPC2 to suppress cancer cell migration and tumor metastasis—while (R)-benproperine has not been shown to share this activity [2]. For researchers requiring a defined stereochemical probe for cough-reflex studies, enantioselective metabolism investigations, or chiral separation method development, only the isolated (R)-enantiomer provides the necessary molecular certainty.

Quantitative Differentiation Guide: (R)-Benproperine vs. Closest Analogs and In-Class Alternatives


Antitussive Potency of (R)-Benproperine vs. Racemate and (S)-Enantiomer in Citric-Acid-Induced Cough Model

In a direct head-to-head comparison using the citric-acid-induced cough model in conscious guinea pigs, all three compounds—racemic (±)-benproperine, R-(+)-benproperine, and S-(−)-benproperine—significantly inhibited cough. The ID50 values for cough suppression during the 3-minute challenge period were 16.1 mg/kg for the racemate, 23.3 mg/kg for R-(+)-benproperine, and 25.4 mg/kg for S-(−)-benproperine, with overlapping 95% confidence intervals [1]. Despite the numerically higher ID50 (lower potency) for the R-enantiomer relative to the racemate, the authors concluded that neither enantiomer demonstrated a statistically significant advantage over the racemate, establishing functional equivalence for antitussive endpoints [1].

antitussive enantiomer comparison cough model

Human Enantioselective Pharmacokinetics: (R)-Benproperine Exhibits Significantly Lower Systemic Exposure Than (S)-Benproperine After Racemate Administration

In healthy male volunteers receiving a single 60 mg oral dose of racemic benproperine, enantioselective pharmacokinetic analysis revealed that plasma concentrations of (S)-benproperine consistently exceeded those of (R)-benproperine. The mean AUC(0–t) for (S)-benproperine was 2.18-fold higher and the mean Cmax was 2.12-fold higher than those of (R)-benproperine [1]. The S/R plasma concentration ratio reached 3.8 at 0.5 h post-dose and stabilized at approximately 2.2 from 2 h through 24 h [1]. Elimination half-lives did not differ significantly between enantiomers (paired t-test, P > 0.05) [1]. These data, confirmed by NCATS Inxight with reported Cmax values of 333 ng/mL for (S)-benproperine versus 153 ng/mL for (R)-benproperine and AUC values of 4257 vs. 2010 ng·h/mL, respectively, following a 60 mg oral racemate dose [2], establish that (R)-benproperine is the minor exposure enantiomer in humans.

pharmacokinetics enantioselective bioavailability

Antitussive Potency of Racemic Benproperine vs. Codeine: A Class-Level Benchmark for (R)-Benproperine Contextualization

Racemic benproperine has been benchmarked against codeine in multiple preclinical models. In an electrical tracheal stimulation model in conscious guinea pigs, the 50% antitussive dose (AtD50) for racemic benproperine was 14.5 mg/kg i.p. and 22.6 mg/kg p.o., compared to codeine at 3.35 mg/kg i.p. and 7.5 mg/kg p.o. [1]. This indicates codeine is approximately 3–4 fold more potent than racemic benproperine by the i.p. route. However, other pharmacological sources report that in alternative cough models (e.g., chemical irritant-induced cough in dogs and guinea pigs), benproperine is 2–4 times more potent than codeine [2], highlighting model-dependent potency rankings. No direct, quantitative head-to-head antitussive comparison between isolated (R)-benproperine and codeine has been published.

antitussive codeine comparison potency benchmark

Differential Target Engagement: (S)-Benproperine Binds ARPC2 to Inhibit Metastasis, While (R)-Benproperine Lacks Documented Activity at This Target

A stereoselective pharmacological divergence has been identified at the actin-related protein 2/3 complex subunit 2 (ARPC2). (S)-Benproperine, but not (R)-benproperine, has been shown to bind ARPC2 and suppress actin remodeling—specifically lamellipodium formation—leading to inhibition of cancer cell migration and tumor metastasis [1]. This stereoisomer-specific target engagement represents the clearest known molecular differentiation between the two enantiomers and provides a positive selection criterion: researchers investigating ARPC2-mediated metastasis suppression require (S)-benproperine, while those requiring an enantiomerically pure negative control for ARPC2 binding studies would require (R)-benproperine [1].

ARPC2 cancer metastasis stereoselective pharmacology

Clinical Efficacy of Racemic Benproperine Phosphate in Dry Cough: A Procurement-Relevant Benchmark of Therapeutic Utility

Although no enantiomer-specific clinical efficacy data exist for isolated (R)-benproperine, the clinical track record of racemic benproperine phosphate provides essential context for procurement decisions. In clinical studies, racemic benproperine phosphate achieved a total effective rate of 91.3% for the treatment of dry cough, with efficacy reported to be superior to codeine phosphate and accompanied by an expectorant effect not observed with codeine [1]. The compound is non-narcotic, does not produce respiratory depression (unlike opioid antitussives such as codeine), and has a dual mechanism of action combining central cough center inhibition with peripheral blockade of afferent sensory nerve impulses from pulmonary and pleural stretch receptors [2]. The clinical dosage forms are marketed as 20 mg tablets of the phosphate salt [2].

clinical efficacy dry cough benproperine phosphate

Inactive Metabolite Profile: Hydroxylated Benproperine Metabolites Lack Antitussive Activity, Supporting Parent Compound Specificity

Metabolite identification studies of racemic benproperine in humans revealed four urinary metabolites: 4-piperidinol (compound 2), 3-piperidinol (compound 3), and their respective glucuronide conjugates (compounds 4 and 5) [1]. When tested in the citric-acid-induced cough model in conscious guinea pigs, the phosphate salts of the monohydroxylated metabolites (compounds 2 and 3) prolonged cough latency and reduced cough counts during the 3-minute challenge period but failed to reduce coughs during the 5-minute post-challenge observation window, leading to their classification as inactive in antitussive effect [1]. This metabolic inactivation profile is stereochemically relevant because the enantioselective pharmacokinetics of the parent drug—which show 2.18-fold higher exposure of (S)-benproperine—will differentially influence the rate and extent of metabolite formation from each enantiomer [2].

metabolism antitussive activity metabolite identification

High-Value Application Scenarios for (R)-Benproperine (CAS 124678-30-4) Based on Quantitative Differentiation Evidence


Enantioselective Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies

(R)-Benproperine is the minor-exposure enantiomer in humans, achieving only approximately 32% of the total systemic exposure when dosed as the racemate, with a Cmax of approximately 153 ng/mL and AUC of approximately 2010 ng·h/mL [1]. Its isolated use enables PK/PD modeling that correlates (R)-enantiomer plasma concentrations directly with pharmacodynamic endpoints, eliminating the confounding influence of the dominant (S)-enantiomer. This application is particularly valuable given that benproperine metabolites are antitussively inactive [2], meaning that parent enantiomer concentration is the primary determinant of efficacy.

Stereoselective ARPC2 Target Engagement Studies—Inactive Enantiomer Control

The (S)-enantiomer of benproperine has been established as an ARPC2 binder and inhibitor of cancer cell migration and metastasis, while (R)-benproperine lacks documented activity at this target [1]. (R)-Benproperine therefore serves as the essential stereochemically matched negative control in ARPC2-targeted drug discovery programs, allowing researchers to confirm that observed anti-migratory and anti-metastatic effects are stereospecific rather than arising from off-target interactions common to both enantiomers.

Chiral Analytical Method Development and Validation

The published enantiospecific HPLC method using a chiral AGP column achieved baseline resolution of (R)- and (S)-benproperine from human plasma, with an S/R ratio ranging from 3.8 (0.5 h post-dose) to 2.2 (2–24 h post-dose) [1]. Procuring high-purity (R)-benproperine reference standard (CAS 124678-30-4) is indispensable for laboratories developing or validating chiral separation methods for benproperine bioanalysis, quality control of racemic pharmaceutical products, or enantiomeric purity testing in research-grade materials.

Cough-Reflex Pharmacology with Defined Stereochemical Input

In the citric-acid-induced conscious guinea pig cough model, (R)-benproperine demonstrated an ID50 of 23.3 mg/kg for 3-minute cough suppression and 13.5 mg/kg for 5-minute post-challenge suppression, statistically equivalent to both the racemate and the (S)-enantiomer [1]. For experimental designs requiring a single, analytically defined molecular entity—such as receptor subtype profiling, ion channel screening, or in vivo cough-reflex studies where stereochemical purity is a prerequisite for publication—(R)-benproperine provides the necessary molecular certainty without the interpretive ambiguity introduced by racemic mixtures.

Quote Request

Request a Quote for Benproperine, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.